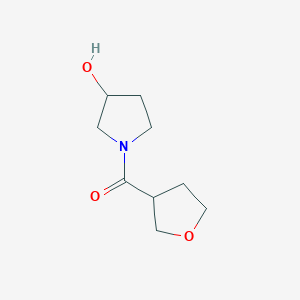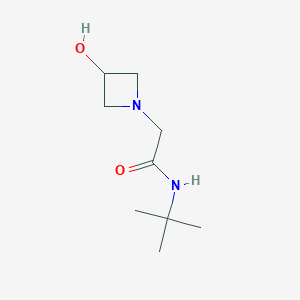![molecular formula C9H11N3OS B1488853 3-(2-aminoéthyl)-2-méthylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2092797-68-5](/img/structure/B1488853.png)
3-(2-aminoéthyl)-2-méthylthieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, which are then screened against Mycobacteria . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been investigated using X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones include their synthesis through various methods. One such method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Applications De Recherche Scientifique
Agents Antituberculeux
Les dérivés de thieno[2,3-d]pyrimidin-4(3H)-one ont été étudiés pour leur potentiel en tant qu'agents antituberculeux . Ces composés ont montré une activité significative contre les souches de Mycobacterium tuberculosis, y compris H37Ra et BCG. La nature non cytotoxique de ces composés en fait des candidats prometteurs pour un développement ultérieur en tant que traitements de la tuberculose.
Inhibition du Récepteur du Facteur de Croissance Épidermique (EGFR)
Une série de dérivés de thieno[2,3-d]pyrimidine a été synthétisée et caractérisée pour sa capacité à inhiber l'EGFR . L'EGFR est une cible essentielle en thérapie anticancéreuse, et ces composés ont démontré une activité antitumorale puissante, en particulier contre la lignée cellulaire de carcinome pulmonaire humain A549.
Inhibition de la Cytochrome bd Oxydase
La classe de composés a été étudiée pour ses effets inhibiteurs sur la cytochrome bd oxydase, une enzyme impliquée dans le métabolisme énergétique de Mycobacterium tuberculosis . Cette recherche pourrait conduire à de nouvelles stratégies thérapeutiques ciblant le métabolisme énergétique des bactéries tuberculeuses.
Études Biochimiques
En recherche biochimique, les dérivés de thieno[2,3-d]pyrimidin-4(3H)-one sont utilisés comme sondes chimiques pour étudier divers processus biologiques . Leurs interactions avec différentes enzymes et récepteurs peuvent éclairer les mécanismes des maladies et informer le développement de nouveaux médicaments.
Recherche Pharmacologique
Ces composés sont des outils précieux dans les études pharmacologiques en raison de leurs diverses activités biologiques. Ils servent de base au développement de nouveaux agents pharmacologiques avec des applications potentielles dans le traitement de diverses maladies .
Synthèse Organique
En chimie organique, la synthèse des dérivés de thieno[2,3-d]pyrimidin-4(3H)-one implique des approches et des méthodologies innovantes . Ces composés sont non seulement importants pour leurs activités biologiques, mais aussi pour faire progresser les techniques et les stratégies de synthèse.
Génie Chimique
La synthèse et la caractérisation du composé impliquent des processus complexes de génie chimique . L'optimisation de ces processus est cruciale pour la production à grande échelle et le contrôle de la qualité des agents pharmaceutiques.
Science des Matériaux
Bien que des applications directes en science des matériaux ne soient pas explicitement documentées pour ce composé spécifique, les dérivés de thieno[2,3-d]pyrimidine apparentés sont souvent étudiés pour leurs propriétés électroniques et structurales, qui peuvent être pertinentes dans le développement de nouveaux matériaux .
Orientations Futures
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . This suggests that future research could focus on further development and testing of these compounds for their antimycobacterial activity.
Mécanisme D'action
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to ATP depletion . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
Analyse Biochimique
Biochemical Properties
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in modulating cellular metabolism and promoting apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes . Its interaction with metabolic enzymes can lead to alterations in metabolic pathways, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites of action within the cell .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)


![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)


![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
